N-Methylguanidine-d3 Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(trideuteriomethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCNCOGZPSOQZ-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858046 | |
| Record name | N''-(~2~H_3_)Methylguanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-23-4 | |
| Record name | N''-(~2~H_3_)Methylguanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Isotopic Labeling in Advanced Chemical and Biochemical Investigations
Isotopic labeling is a powerful technique used to trace the journey of an isotope through a reaction, a metabolic pathway, or a cell. pressbooks.pubwikipedia.org By replacing one or more atoms in a molecule of interest with their isotope, researchers can follow the molecule's transformation and interactions without significantly altering its chemical properties. pressbooks.pubwikipedia.org This is because isotopes of an element have the same number of protons and electrons, ensuring they behave almost identically to their unlabeled counterparts in biological and chemical processes. pressbooks.pub
The primary methods for detecting these labeled isotopes include mass spectrometry, which identifies differences in mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. pressbooks.pub Infrared spectroscopy can also be used to detect differences in the vibrational modes of bonds containing the isotope. pressbooks.pub This ability to track molecules provides invaluable insights into reaction mechanisms, metabolic fluxes, and the absorption, distribution, metabolism, and excretion (ADME) of drugs. pressbooks.pubwikipedia.orgacs.org
The Foundational Role of Deuterium in Analytical Chemistry and Mechanistic Studies
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, holds a special place in isotopic labeling. symeres.com Its greater mass compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can result in a phenomenon known as the kinetic isotope effect (KIE). musechem.comresearchgate.net This effect, a change in the rate of a chemical reaction upon isotopic substitution, is a powerful tool for studying reaction mechanisms. nih.govscielo.org.mx
In analytical chemistry, particularly in mass spectrometry, deuterium-labeled compounds are extensively used as internal standards. musechem.comresearchgate.net An internal standard is a compound with a similar chemical structure to the analyte of interest that is added to a sample in a known quantity. scioninstruments.com By comparing the signal of the analyte to the signal of the internal standard, researchers can achieve more accurate and precise quantification, correcting for variations that may occur during sample preparation and analysis. scioninstruments.comtexilajournal.com The distinct mass of the deuterated standard allows it to be easily differentiated from the non-labeled analyte in the mass spectrometer. musechem.com
Overview of N Methylguanidine D3 Hydrochloride As a Research Tool
Strategies for Deuterium Incorporation into Guanidine (B92328) Scaffolds
The introduction of deuterium into a molecule can be achieved through various methods, broadly categorized as either direct hydrogen isotope exchange (HIE) or precursor-based deuteration. researchgate.netacs.org Direct HIE methods involve the exchange of C-H bonds for C-D bonds in the final molecule or a late-stage intermediate, often using a catalyst. thieme-connect.denih.gov While atom-economical, achieving site-selectivity can be challenging. researchgate.netnih.gov Precursor-based approaches, on the other hand, build the deuterated molecule from smaller, pre-deuterated building blocks. This method offers greater control over the position of deuterium incorporation.
The synthesis of this compound primarily relies on a precursor-based approach, where the deuterated methyl group is introduced via a deuterated intermediate. This strategy ensures the specific placement of the three deuterium atoms on the methyl group.
A crucial intermediate for the synthesis of this compound is deuterated methylamine (B109427) (Methyl-d3-amine) or its hydrochloride salt. Several methods have been developed for the preparation of this key precursor.
One common approach involves the reduction of deuterated nitromethane (B149229). googleapis.com Nitromethane can be deuterated by reacting it with deuterium oxide (D₂O) in the presence of a base. googleapis.com The resulting deuterated nitromethane is then reduced to form deuterated methylamine, which can be subsequently converted to its hydrochloride salt. googleapis.com
Another method utilizes a protected benzylamine (B48309) as a starting material. patsnap.comgoogle.comresearchgate.net For instance, Boc-protected benzylamine can be reacted with a deuterated methylating agent, such as TsOCD₃, in the presence of a base like sodium hydride. patsnap.comresearchgate.net The Boc-protecting group is then removed under acidic conditions to yield N-benzyl-N-(methyl-d3)amine hydrochloride. researchgate.net Finally, the benzyl (B1604629) group is cleaved, often through catalytic hydrogenation with palladium on carbon (Pd/C), to afford the desired methyl-d3-amine (B1598088) hydrochloride in high yield. google.comresearchgate.net This method is advantageous as it avoids the formation of over-methylated byproducts that can complicate purification. patsnap.comgoogle.com
A third strategy involves the reaction of N-(methyl-d3)phthalimide with an acid, such as hydrochloric acid, in an aqueous solvent to produce methyl-d3-amine hydrochloride. google.comgoogle.com The N-(methyl-d3)phthalimide itself can be prepared from a suitable deuterated precursor. google.com
Table 1: Synthetic Routes to Deuterated Methylamine Hydrochloride
| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |
| Nitromethane | D₂O, Base, Reducing Agent | Deuterated Nitromethane | Methyl-d3-amine Hydrochloride | googleapis.com |
| Boc-benzylamine | TsOCD₃, NaH, HCl, Pd/C | tert-Butyl benzyl(methyl-d3)carbamate, N-Benzylmethan-d3-amine hydrochloride | Methyl-d3-amine Hydrochloride | patsnap.comgoogle.comresearchgate.net |
| N-(methyl-d3)phthalimide | Hydrochloric Acid | - | Methyl-d3-amine Hydrochloride | google.comgoogle.com |
Once deuterated methylamine hydrochloride is obtained, it can be converted to this compound. A common method for the synthesis of substituted guanidines is the reaction of an amine with a guanylating agent. For example, the reaction of methylammonium (B1206745) chloride with dicyanodiamide can produce methylguanidine (B1195345) hydrochloride in nearly quantitative yields. zenodo.org By substituting methyl-d3-amine hydrochloride in this reaction, this compound can be synthesized.
The reaction mechanism is believed to involve the depolymerization of dicyanodiamide to cyanamide, which then reacts with the ammonium (B1175870) salt to form the guanidine derivative. zenodo.org
While the precursor-based approach is prevalent for this compound, other deuteration techniques are applied to more complex guanidine-containing molecules. For instance, in the synthesis of deuterated analogs of certain drugs, deuterium substitution has been employed to improve metabolic stability. researchgate.net Biocatalytic methods are also emerging for the site-selective deuteration of amino acids, including those containing guanidine groups. researchgate.net
Precursor-Based Deuteration Approaches for this compound Synthesis
Advancements and Challenges in the Synthesis of Site-Specifically Deuterated Compounds
The demand for site-specifically deuterated compounds has driven the development of new synthetic methods. researchgate.net Late-stage C-H deuteration, which introduces deuterium into a complex molecule at a late step in the synthesis, is an attractive strategy due to its atom economy. thieme-connect.desnnu.edu.cn However, achieving high regioselectivity remains a significant challenge, often requiring directing groups to guide the deuteration to a specific position. thieme-connect.denih.gov
Another challenge is controlling the degree of deuteration, that is, the number of deuterium atoms introduced at a specific site. nih.govorganic-chemistry.org Recent advancements, such as copper-catalyzed deacylative deuteration, have shown promise in achieving mono-, di-, and tri-deuteration at specific alkyl positions with high control. nih.govorganic-chemistry.org
For nitrogen-containing molecules, which are common in pharmaceuticals, developing general and selective deuteration methods is of high importance. nih.gov While significant progress has been made, the synthesis of complex deuterated molecules often requires tailored approaches and can be a multi-step process. snnu.edu.cn
Mechanistic and Biochemical Investigations Employing Deuterated Analogs
Elucidation of Reaction Mechanisms Through Isotopic Labeling
The presence of deuterium (B1214612) in N-Methylguanidine-d3 hydrochloride makes it an ideal tracer for investigating reaction mechanisms. The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, provides crucial insights into reaction pathways.
Probing Ion Fragmentation Pathways in Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to identify and characterize molecules based on their mass-to-charge ratio. When a molecule is ionized in a mass spectrometer, it often fragments into smaller, characteristic ions. Studying these fragmentation patterns helps to elucidate the structure of the parent molecule.
Isotopic labeling with deuterium, as in this compound, is instrumental in deciphering these fragmentation pathways. core.ac.uk By comparing the mass spectra of the deuterated and non-deuterated compounds, researchers can pinpoint which fragments retain the deuterium label. This information reveals the specific bonds that are broken during fragmentation and helps to propose detailed fragmentation mechanisms. researchgate.netnih.govlibretexts.org For instance, the loss of a methyl group from N-methylguanidine would result in a neutral loss of 15 Da, whereas for this compound, this loss would be 18 Da, clearly indicating the fate of the deuterated methyl group. This approach has been widely used to study the fragmentation of various classes of compounds, including drugs of abuse and their metabolites. core.ac.uk
Investigating Chemical Transformations of Guanidine (B92328) Derivatives
Guanidine and its derivatives are a class of compounds with diverse biological activities and are often used as building blocks in medicinal chemistry. google.comineosopen.org Understanding their chemical transformations is crucial for drug design and development. This compound can be employed to study the mechanisms of these transformations.
For example, in reactions involving the transfer of the methyl group, the use of the deuterated analog allows for the unambiguous tracking of the methyl group's fate. This can help to distinguish between different possible reaction pathways, such as intermolecular versus intramolecular transfers. The kinetic isotope effect associated with the deuterated methyl group can also provide information about the rate-determining step of the reaction.
Studies on Metabolic Pathways and Biotransformation Kinetics
The biotransformation of xenobiotics, including drugs, is a complex process involving multiple enzymatic reactions. nih.gov Deuterated compounds like this compound are invaluable tools for studying these metabolic pathways and the kinetics of biotransformation. juniperpublishers.com
Impact of Deuteration on Enzyme-Mediated Transformations and Metabolic Stability (e.g., N-dealkylation)
N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for many drugs and xenobiotics containing alkylamino moieties. nih.govencyclopedia.pubnih.gov This process is often catalyzed by cytochrome P450 (CYP) enzymes. encyclopedia.pub The rate of N-dealkylation can be significantly affected by the substitution of hydrogen with deuterium in the alkyl group, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov
The C-D bond is stronger than the C-H bond, and therefore, enzymes that catalyze the cleavage of this bond will do so at a slower rate for the deuterated compound. By comparing the rate of N-demethylation of N-methylguanidine with that of this compound, researchers can quantify the KIE and gain insights into the mechanism of the enzymatic reaction. A significant KIE suggests that the cleavage of the C-H/C-D bond is the rate-limiting step of the reaction.
This principle has been applied to improve the metabolic stability of drugs. By strategically placing deuterium at metabolically vulnerable sites, the rate of metabolism can be slowed down, leading to a longer half-life and improved pharmacokinetic profile of the drug. juniperpublishers.comnih.gov Studies with deuterated analogs of various compounds have shown increased metabolic stability compared to their non-deuterated counterparts. researchgate.net
Tracing the Biotransformation and Fate of Methylguanidine (B1195345) Analogs
N-Methylguanidine is a uremic toxin that accumulates in patients with chronic kidney disease. hmdb.ca Understanding its metabolic fate is crucial for managing this condition. This compound can be used as a tracer to follow the biotransformation of N-methylguanidine in biological systems.
By administering the deuterated compound and analyzing biological samples (e.g., plasma, urine) using techniques like mass spectrometry, researchers can identify and quantify the metabolites of N-methylguanidine. The deuterium label allows for the clear distinction between the administered compound and its metabolites from endogenous compounds. This approach helps to map the complete metabolic pathway and understand the disposition of methylguanidine analogs in the body.
Deuterium as a Probe for Molecular Structure and Dynamics in Macromolecular Systems
The interaction of small molecules with macromolecules like proteins and nucleic acids is fundamental to many biological processes. Deuterium can serve as a non-invasive probe to study these interactions and the structural dynamics of the macromolecular systems.
Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique that provides information about the solvent accessibility and dynamics of different regions of a protein. nih.gov While not directly involving this compound, the principles of HDX are relevant. In a similar vein, the deuterated methyl group of this compound can be used as a probe in spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to study its binding to a target protein. uva.nlscispace.com
The changes in the spectroscopic signature of the deuterated methyl group upon binding can provide information about the binding site environment and any conformational changes that occur in the protein. For instance, 2D-IR spectroscopy has been used to study salt bridges between arginine and glutamate (B1630785) residues in peptides, where methylguanidinium (B1242240) was used as a model for the arginine side chain. uva.nlscispace.com The use of a deuterated analog could provide even more detailed insights into the vibrational coupling and dynamics of these interactions.
Research into the Biological Relevance of Methylguanidine
Methylguanidine is an endogenous compound found in body tissues that derives from protein catabolism. nih.gov While it is a suspected uremic toxin that accumulates in cases of renal failure, it also participates in fundamental biological pathways and interacts with cellular systems in complex ways.
The guanidino group, the core chemical moiety of methylguanidine, is a critical component of several fundamental biological molecules, including the amino acid arginine and the purine (B94841) nucleobase guanine. nih.govnih.gov Arginine metabolism is central to multiple functions, including nitrogen excretion via the urea (B33335) cycle, the synthesis of nitric oxide for cellular signaling, and the production of creatine (B1669601) for energy buffering. nih.govfrontiersin.org
Methylguanidine is metabolically linked to these pathways, primarily as a byproduct of creatinine (B1669602) metabolism. nih.govportlandpress.com Studies have shown that oral administration of creatinine to human subjects leads to a marked increase in the urinary excretion of methylguanidine, indicating that creatinine is a direct precursor. portlandpress.com This conversion can even occur non-enzymatically through the oxidation of creatinine. portlandpress.com Given that arginine can be metabolized to creatine (via guanidinoacetate), a close relationship exists. creative-proteomics.com Disturbances in arginine and purine metabolism have been noted in various disease models, highlighting the importance of maintaining balance within these interconnected pathways. nih.gov The existence of guanidine-responsive riboswitches that control genes for purine biosynthesis further underscores the link between guanidino compounds and these essential metabolic routes. ribocentre.org
Methylguanidine is significantly implicated in mechanisms of oxidative stress. Research has demonstrated that methylguanidine, along with other endogenous guanidino compounds, can generate reactive oxygen species (ROS), specifically hydroxyl radicals. nih.gov This production of free radicals may contribute to the cellular damage observed in conditions where methylguanidine accumulates, such as uremia and epilepsy. nih.gov
The synthesis of methylguanidine from its precursor, creatinine, appears to be directly linked to the generation of ROS. Studies in hepatic peroxisomes show that methylguanidine is synthesized concomitantly with hydrogen peroxide, and this synthesis is inhibited by antioxidants. nih.gov This suggests that ROS, particularly hydroxyl radicals, play an important role in its biosynthesis. nih.gov
| Finding | Mechanism/Effect | Reference |
|---|---|---|
| ROS Generation | Directly generates hydroxyl radicals in aqueous solution. | nih.gov |
| Synthesis Pathway | Synthesized from creatinine in peroxisomes, a process that also produces hydrogen peroxide and involves ROS. | nih.gov |
| Enzyme Stimulation | Stimulates production of ROS via NADPH oxidase. | |
| Gene Silencing | Increased ROS from methylguanidine can lead to the silencing of the anti-aging protein KLOTHO. | |
| Scavenging Activity | Exhibits some scavenging activity against H₂O₂ and HOCl at high concentrations (0.1 mM). | bohrium.com |
Riboswitches are regulatory RNA elements that control gene expression by binding directly to specific small molecules or ions. nih.govelifesciences.org Bacteria utilize at least four distinct classes of guanidine riboswitches (guanidine-I, -II, -III, and -IV) to sense and respond to guanidine, which can be toxic at high concentrations. ribocentre.org These riboswitches often regulate genes encoding for guanidine exporters or enzymes that degrade guanidine. nih.govoup.com
Research into the ligand specificity of these riboswitches has shown that they can also bind guanidine analogs, including methylguanidine, albeit with different affinities. This provides insight into the precise molecular recognition capabilities of the RNA binding pocket.
Guanidine-I Riboswitch: The binding pocket of this riboswitch is highly enclosed, leaving little room for ligands larger than guanidine. nih.gov However, methylguanidine produces a weak response in reporter systems, indicating some level of binding. nih.gov
Guanidine-II Riboswitch: This class exhibits slightly lower ligand specificity. nih.gov Its binding pocket is more open on one side, which allows it to accommodate small variations in the ligand structure, and it has been shown to bind methylguanidine with an affinity within a factor of four of guanidine itself. nih.gov
Guanidine-III Riboswitch: This riboswitch shows high specificity for guanidine. While analogs like methylguanidine can induce some structural stabilization, the effect is modest compared to the robust response elicited by guanidine, underscoring the riboswitch's ability to discriminate between closely related structures. biorxiv.org
Guanidine-IV Riboswitch: In-line probing assays demonstrated that methylguanidine could induce a structural change in this riboswitch class. oup.com However, the apparent dissociation constant (KD) was significantly higher (indicating weaker binding) compared to guanidine. oup.com
These studies collectively demonstrate that while guanidine is the primary ligand, methylguanidine is consistently recognized by these RNA receptors. The variance in binding affinity across different riboswitch classes highlights the subtle structural differences in their binding pockets and the high degree of selectivity inherent in RNA-based molecular recognition.
| Riboswitch Class | Methylguanidine Binding Activity | Key Finding | Reference |
|---|---|---|---|
| Guanidine-I | Weak | Binding pocket is highly enclosed, limiting binding of substituted analogs. | nih.gov |
| Guanidine-II | Moderate | More open binding pocket allows for binding of analogs with affinity near that of guanidine. | nih.gov |
| Guanidine-III | Weak/Modest | Exhibits high specificity for guanidine, with only modest stabilization from methylguanidine. | biorxiv.org |
| Guanidine-IV | Weak | Binds with a significantly poorer dissociation constant (KD of 4.1 mM) compared to guanidine. | oup.com |
Emerging Trends and Future Directions in Deuterated Compound Research
Developments in Stable Isotope Labeling Strategies
Stable isotope labeling is a powerful technique for the quantitative analysis of molecules in complex mixtures. By introducing a "heavy" isotopically labeled compound as an internal standard, researchers can accurately measure the concentration of the corresponding "light" endogenous analyte. Recent advancements in this area have focused on developing more sophisticated labeling strategies to increase the scope and precision of these analyses.
Duplex Stable Isotope Labeling (DuSIL): This innovative approach allows for the simultaneous relative quantification of different classes of molecules that may exhibit different ionization efficiencies in a mass spectrometer. nih.gov For instance, in the field of glycomics, DuSIL has been employed to concurrently measure neutral and sialylated N-glycans. nih.govacs.org This is achieved through a dual-labeling process. First, the sialic acids are labeled using isotopic methylamidation, and subsequently, the reducing ends of all N-glycans are labeled via reductive amination with an isotopically labeled amino acid. nih.govacs.org This strategy creates a distinct mass difference between the labeled glycans from two different samples, enabling their relative quantification. nih.govacs.org The DuSIL method has demonstrated high labeling efficiency and good reproducibility, making it a valuable tool for clinical research, such as in the study of N-glycan changes in cancer patients. nih.govacs.org
Mixed-Isotope Labeling (MIL): Mixed-isotope labeling is another key strategy used for the relative quantification of biomarkers between different biological samples. tandfonline.comnih.gov In this technique, each sample is treated with a reagent that differs only in its isotopic composition, creating "heavy" and "light" versions of the target molecules. nih.gov These samples are then mixed and analyzed together by mass spectrometry. The isotopically labeled pairs of molecules co-elute during chromatography and appear as paired peaks in the mass spectrum, with a mass shift corresponding to the isotopic difference. nih.gov The ratio of the peak intensities for each pair provides the relative concentration of the metabolite in the two samples. nih.gov This method effectively minimizes errors that can arise from run-to-run variations in instrument performance. nih.gov MIL has been successfully applied to the study of protein-protein interactions by combining it with chemical cross-linking and advanced analytical techniques like liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS). nih.govacs.org
Expanding the Scope of N-Methylguanidine-d3 Hydrochloride as a Research Tool
This compound is a deuterated form of N-Methylguanidine, an alkylated guanidine (B92328). pharmaffiliates.com Its primary application in research is as an internal standard for the quantification of its unlabeled counterpart, N-Methylguanidine, in biological samples using mass spectrometry. researchgate.net N-Methylguanidine is a uremic toxin and has been investigated as a potential biomarker for various conditions, including diseases related to arginine and purine (B94841) metabolism. researchgate.net
The use of this compound as an internal standard allows for precise and accurate measurement of N-Methylguanidine levels in complex biological matrices like urine and plasma. researchgate.net This is crucial for metabolomic studies aiming to identify and validate biomarkers for diseases. For example, a sensitive and reliable ultra-high performance liquid chromatography-tandem triple quadrupole mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of several potential biomarkers, including methylguanidine (B1195345), in human urine. researchgate.net In this method, this compound is used to ensure the accuracy of the quantification of methylguanidine. researchgate.net
The table below summarizes the key mass spectrometry parameters for the analysis of N-Methylguanidine and its deuterated internal standard.
| Compound Name | Ion Mode | Parent Ion (m/z) | Daughter Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Methylguanidine | + | 74.15 | 57.11 | 20 | 10 |
| Methylguanidine-d3 | + | 76.90 | 60.10 | 25 | 15 |
| Table adapted from a study on the quantification of urinary metabolomic markers. researchgate.net |
Beyond its role as an internal standard, the broader class of guanidino compounds, including N-Methylguanidine, has been a subject of interest in biochemical research for their involvement in various physiological and pathological processes. researchgate.net The availability of deuterated standards like this compound is essential for advancing this research.
Integration of Deuterated Compounds in Multi-Omics Research Methodologies
The era of "big data" in biology has led to the rise of multi-omics approaches, where data from different "omes"—such as the genome, proteome, and metabolome—are integrated to provide a more holistic understanding of a biological system. Deuterated compounds are playing an increasingly important role in these integrated research strategies, particularly in the fields of metabolomics and proteomics. ontosight.ai
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on deuterated compounds as internal standards for accurate quantification. ontosight.ainih.gov This is critical for obtaining reliable data that can be correlated with genomic or proteomic information. For instance, in a multi-omic association study of trimethylamine (B31210) N-oxide (TMAO), a metabolite linked to cardiovascular disease, researchers would use deuterated standards to accurately measure TMAO and other related metabolites in plasma. nih.gov This allows for the identification of significant correlations between metabolite levels, gut microbiota patterns, and protein expression profiles. nih.gov
Furthermore, deuterated compounds are instrumental in tracing metabolic pathways and fluxes. ontosight.ai By introducing a deuterated precursor into a biological system, researchers can track the incorporation of the deuterium (B1214612) label into various downstream metabolites, providing a dynamic view of metabolic processes. This information can then be integrated with transcriptomic or proteomic data to understand how metabolic pathways are regulated at the gene and protein levels.
The integration of data from different omics platforms presents significant analytical challenges. However, the use of deuterated compounds provides a robust quantitative foundation for metabolomics data, enhancing the reliability of multi-omics studies. As these methodologies continue to develop, the demand for a wider range of deuterated compounds, including this compound, is expected to grow, enabling more comprehensive and insightful investigations into the complex interplay of genes, proteins, and metabolites in health and disease. medrxiv.org
Q & A
Q. Table 1: Physicochemical Properties of this compound
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 123.58 g/mol | HR-ESI-MS |
| Melting Point | 210-215°C (dec.) | DSC |
| LogP (logD at pH 7.4) | −1.2 | Shake-flask HPLC |
| Isotopic Purity | ≥98% D | Deuteration MS |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Time (Days) | Analytical Method |
|---|---|---|---|
| 40°C/75% RH | 2.1 | 30 | HPLC-UV |
| pH 2.0 (HCl) | 4.8 | 7 | Ion Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
